![molecular formula C7H11IO2 B13913523 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Iodomethyl)-2-oxabicyclo[211]hexan-1-YL]methanol is a unique organic compound characterized by its bicyclic structure and the presence of an iodomethyl group
Preparation Methods
The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps. One common method includes the cycloaddition of suitable precursors followed by iodination and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and thiols.
Scientific Research Applications
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar compounds to [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the iodomethyl group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C7H11IO2 |
|---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
InChI Key |
VRPQUFVIVUTMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
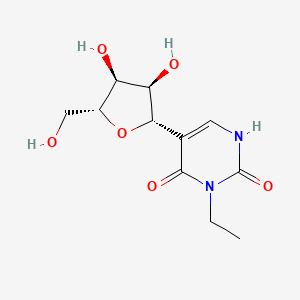
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
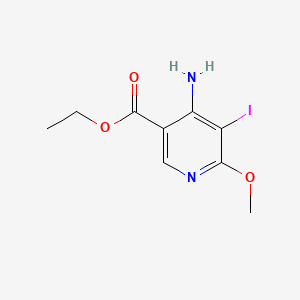
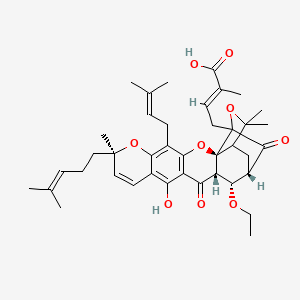
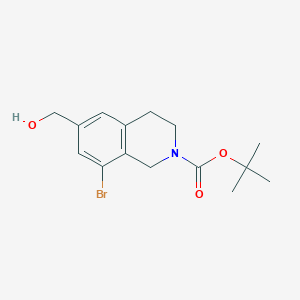
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
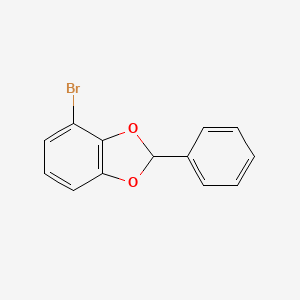
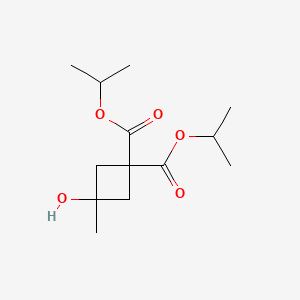
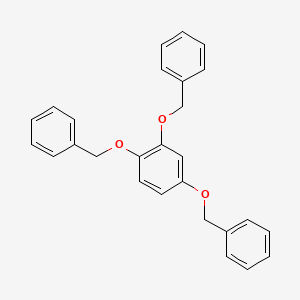
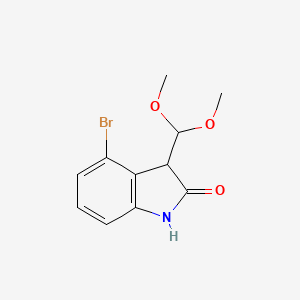
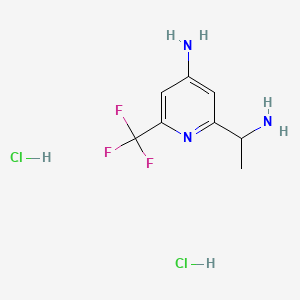
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
